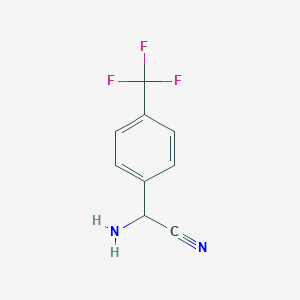

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

Übersicht

Beschreibung

“2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H7F3N2 . It is a solid substance and is part of the class of (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-4-(trifluoromethyl)pyridine, which can be prepared from 2,4-CTF, is employed as a key intermediate for the preparation of bimiralisib .Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” can be represented by the SMILES stringFC(F)(F)C1=CC=C(CC#N)C(F)=C1 . The InChI code for this compound is 1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 . Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is 200.16 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Field

This compound is used in the field of Organic Synthesis .

Application

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Method of Application

In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Results

The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

Polymer Science

Field

This compound is used in the field of Polymer Science .

Application

A new trifluoromethyl-substituted diamine monomer, 2,2-bis sulfone (II), was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .

Method of Application

Novel fluorinated polyimides Va–f having inherent viscosities ranging from 0.74 to 1.14 dL/g were synthesized from the diamine II with various aromatic dianhydrides via thermal imidization of poly (amic acid) .

Results

The result of this application is the creation of novel fluorinated polyimides with inherent viscosities ranging from 0.74 to 1.14 dL/g .

Organic Semiconductor

Field

This compound is used in the field of Organic Semiconductor .

Application

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile was used in the preparation of a cyano-substituted distyrylbenzene derivative, which is a novel n-type organic semiconductor .

Method of Application

The compound was used in the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene . This process involved the use of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile as a key intermediate .

Results

The result of this application is the creation of a novel n-type organic semiconductor .

Voltage-Gated Sodium Channel Research

Field

This compound is used in the field of Voltage-Gated Sodium Channel Research .

Application

Scn2a encodes the voltage-gated sodium channel NaV1.2, a main mediator of neuronal action potential firing . The current paradigm suggests that NaV1.2 gain-of-function variants enhance neuronal excitability, resulting in epilepsy, whereas NaV1.2 deficiency impairs neuronal excitability, contributing to autism .

Method of Application

The compound is used in the study of the effects of NaV1.2 gain-of-function and deficiency .

Results

The research contributes to the understanding of the role of NaV1.2 in neuronal excitability and its implications in epilepsy and autism .

Organic Solvent

Field

This compound is used in the field of Organic Solvent .

Application

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is commonly used as an organic solvent . It is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions .

Method of Application

The bond dissociation energy D (H-CH2 CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Results

The result of this application is the creation of a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Organic Synthesis Building Block

Field

This compound is used in the field of Organic Synthesis Building Block .

Application

Acetonitrile is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Method of Application

The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features .

Safety And Hazards

The safety information for “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” indicates that it is a potentially dangerous substance. The hazard statements include H302, H312, H315, H318, H332, H335 . These codes indicate that the substance may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled .

Eigenschaften

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNINJDSNBGQKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246655 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile | |

CAS RN |

167024-67-1 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167024-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)